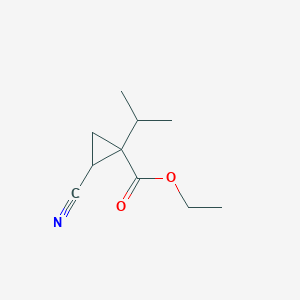

Ethyl 2-cyano-1-propan-2-ylcyclopropane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-cyano-1-propan-2-ylcyclopropane-1-carboxylate is a chemical compound with the molecular formula C10H15NO2. It is known for its unique cyclopropane ring structure, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyano-1-propan-2-ylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a catalyst such as rhodium or copper. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-1-propan-2-ylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-1-propan-2-ylcyclopropane-1-carboxylate is utilized in several scientific research fields:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-1-propan-2-ylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The cyano group can also participate in nucleophilic addition reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

- Ethyl 2-cyano-1-methylcyclopropane-1-carboxylate

- Ethyl 2-cyano-1-ethylcyclopropane-1-carboxylate

- Ethyl 2-cyano-1-isopropylcyclopropane-1-carboxylate

Comparison: Ethyl 2-cyano-1-propan-2-ylcyclopropane-1-carboxylate is unique due to its specific isopropyl group, which influences its reactivity and steric properties. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for targeted research .

Biological Activity

Ethyl 2-cyano-1-propan-2-ylcyclopropane-1-carboxylate is a cyclopropane derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This compound's structure allows for various interactions within biological systems, making it a candidate for further research into its pharmacological properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features a cyclopropane ring, a cyano group, and an ethyl ester functional group, which contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains.

- Insecticidal Activity : As indicated in patent literature, derivatives of cyclopropane carboxylic acids, including this compound, have been noted for their insecticidal properties, potentially offering a more effective alternative to traditional insecticides .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, contributing to its potential therapeutic applications.

Antimicrobial Activity

A study investigating the antimicrobial properties of cyclopropane derivatives showed that this compound demonstrated significant inhibitory effects against certain bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, revealing promising results that warrant further investigation.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Insecticidal Activity

Research highlighted in patent documents emphasizes the effectiveness of cyclopropane carboxylic acid derivatives in pest control. The active isomer of this compound was shown to exhibit potent insecticidal activity, which is attributed to its specific structural features that enhance its binding affinity to insect targets .

Enzyme Inhibition Studies

Further investigations into the enzyme inhibition capabilities of this compound have revealed its potential as a lead compound for developing new therapeutic agents. A comparative study indicated that this compound inhibited the activity of certain enzymes at varying concentrations:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 150 |

| Butyrylcholinesterase | 75 |

These findings suggest that the compound could be explored for neuroprotective applications due to its selective inhibition profile.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research indicates that changes to the functional groups attached to the cyclopropane ring can enhance or diminish its biological activity. For instance, substituting different alkoxy groups or modifying the cyano group has shown varied effects on enzyme inhibition and antimicrobial potency .

Properties

IUPAC Name |

ethyl 2-cyano-1-propan-2-ylcyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-4-13-9(12)10(7(2)3)5-8(10)6-11/h7-8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFMHOJUHVTGSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1C#N)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.